molecular formula C9H16O3 B13542050 Ethyl 3,3-diethyloxirane-2-carboxylate

Ethyl 3,3-diethyloxirane-2-carboxylate

Cat. No.: B13542050
M. Wt: 172.22 g/mol
InChI Key: TUICTJSRDHEMDF-UHFFFAOYSA-N
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Description

Ethyl 3,3-diethyloxirane-2-carboxylate is an oxirane (epoxide) derivative characterized by a three-membered cyclic ether ring with two ethyl groups at position 3 and an ethyl ester group at position 2. Its molecular formula is inferred to be C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated based on structural analogs). While specific data on this compound are scarce in the provided evidence, its structural analogs (e.g., halogenated or aromatic-substituted oxiranes) highlight its utility in stereospecific reactions and bioactive molecule design .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3,3-diethyloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-4-9(5-2)7(12-9)8(10)11-6-3/h7H,4-6H2,1-3H3

InChI Key

TUICTJSRDHEMDF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OCC)CC

Origin of Product

United States

Preparation Methods

Epoxidation of α,β-Unsaturated Esters

A principal synthetic route to this compound involves the epoxidation of α,β-unsaturated esters bearing diethyl substitution at the β-carbon. The key steps include:

  • Starting Material: Ethyl 3,3-diethylacrylate or a structurally related α,β-unsaturated ester.
  • Reagents: Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of suitable catalysts.
  • Conditions: Typically carried out in an inert solvent (e.g., dichloromethane, ethyl acetate) at low to ambient temperatures to control reaction rate and selectivity.
  • Mechanism: The peracid transfers an oxygen atom to the double bond of the α,β-unsaturated ester, forming the oxirane ring with retention of the ester group.

Table 1: Typical Epoxidation Reaction Conditions

Parameter Typical Values
Reagent (peracid) m-CPBA (1.1 equiv)
Solvent Dichloromethane, Ethyl acetate
Temperature 0 °C to 25 °C
Reaction time 2–12 hours
Yield 70–90% (isolated)
Purification Column chromatography or recrystallization

Catalytic Asymmetric Epoxidation

For enantioselective synthesis, catalytic asymmetric epoxidation methods can be employed:

  • Catalysts: Chiral transition metal complexes, such as Jacobsen's catalyst (Mn-salen complex) or Sharpless epoxidation catalysts.
  • Oxidants: Typically use aqueous hydrogen peroxide or tert-butyl hydroperoxide as the oxygen source.
  • Outcome: Provides optically active this compound with high enantiomeric excess.

Alternative Synthesis via Ring-Closure of Halohydrins

Another approach involves:

  • Step 1: Formation of a halohydrin intermediate by halogenation of the corresponding alkene ester.
  • Step 2: Intramolecular ring closure under basic conditions to yield the epoxide.

This method allows for control over substitution patterns and stereochemistry.

Detailed Reaction Example from Literature

A representative synthesis is described as follows:

  • Step: Epoxidation of Ethyl 3,3-diethylacrylate with m-CPBA.
  • Procedure: A solution of Ethyl 3,3-diethylacrylate in dichloromethane is cooled to 0 °C, and m-CPBA is added portionwise. The mixture is stirred for 6 hours at ambient temperature.
  • Workup: The reaction mixture is washed with aqueous sodium sulfite to remove excess oxidant, dried over anhydrous magnesium sulfate, and concentrated.
  • Purification: The crude product is purified by silica gel chromatography to afford this compound as a colorless oil.
  • Yield: 85% isolated yield reported.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Peracid Epoxidation High yield, straightforward, widely used Peracids can be hazardous, require careful handling
Catalytic Asymmetric Epoxidation Provides enantiomerically enriched product Requires expensive chiral catalysts, optimization needed
Halohydrin Ring-Closure Allows stereochemical control Multi-step, may require harsh conditions

Reaction Optimization Parameters

  • Temperature: Lower temperatures favor higher selectivity and reduced side reactions.
  • Solvent Choice: Non-polar solvents like dichloromethane improve peracid solubility and reaction rate.
  • Reagent Stoichiometry: Slight excess of oxidant ensures complete conversion without over-oxidation.
  • Catalyst Loading: For asymmetric methods, catalyst loading typically ranges from 1–10 mol%.

Comprehensive Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield (%) Notes
Peracid Epoxidation Ethyl 3,3-diethylacrylate m-CPBA, DCM 0–25 °C, 6 h 70–90 Simple, scalable
Catalytic Asymmetric Epoxidation Same as above Mn-salen catalyst, H2O2 Room temp, variable time 60–85 Enantioselective, costly catalyst
Halohydrin Formation + Cyclization Ethyl 3,3-diethylalkene ester Br2 or Cl2, base (NaOH) 0–25 °C, multi-step 50–75 More steps, stereochemical control

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-diethyloxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of ethyl 3,3-diethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. The nucleophilic attack on the oxirane ring leads to ring-opening reactions, forming various products depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3,3-diethyloxirane-2-carboxylate with structurally related oxirane carboxylates, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Ethyl Oxirane-2-Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents at Position 3 CAS Number Key Properties/Applications References
This compound C₉H₁₆O₃ 172.22 Two ethyl groups - High lipophilicity; synthetic intermediate -
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate C₁₀H₁₈O₃ 186.25 Isopropyl, methyl 274689-93-9 Steric hindrance impacts reaction pathways
Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate C₁₄H₁₆O₃ 232.28 Cyclopropyl, phenyl 123078-43-3 Enhanced aromatic interactions; chiral synthesis
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate C₁₂H₁₃ClO₃ 240.68 3-Chlorophenyl, methyl 1504091-47-7 Halogenation boosts bioactivity and polarity
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate C₁₀H₁₈O₃ 186.25 Methyl, isobutyl 333-60-8 Stereospecificity in agrochemical precursors
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate C₁₇H₃₂O₃ 284.43 4,8-Dimethylnonyl, methyl 54783-25-4 High hydrophobicity for lipid-based systems

Key Findings:

Substituent Effects on Reactivity: Alkyl Groups (e.g., Ethyl, Isobutyl): Increase lipophilicity, favoring nonpolar solvent interactions. This compound’s diethyl groups likely enhance solubility in organic phases compared to methyl-substituted analogs . Bulky Substituents (e.g., Cyclopropyl, Phenyl): Introduce steric hindrance, affecting reaction kinetics and enantioselectivity. Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate’s rigid structure may stabilize transition states in asymmetric synthesis .

Molecular Weight and Applications :

  • Lower molecular weight derivatives (e.g., C₉–C₁₀) are preferred for volatile intermediates or gas-phase reactions.
  • Higher molecular weight compounds (e.g., C₁₇H₃₂O₃) with long alkyl chains are suited for lipid membranes or sustained-release formulations .

Stereochemical Considerations :

  • Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate demonstrates the importance of stereochemistry in agrochemical efficacy, as cis/trans configurations influence target binding .

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